molecular formula C9H14N2O B1612658 1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone CAS No. 956951-04-5

1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone

Cat. No.: B1612658
CAS No.: 956951-04-5
M. Wt: 166.22 g/mol
InChI Key: HNHSSZURMHIKRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

This compound is formally identified by the Chemical Abstracts Service number 956951-04-5, establishing its unique position within chemical databases and literature. The compound possesses the molecular formula C₉H₁₄N₂O with a molecular weight of 166.22 daltons, reflecting its moderate size within the pyrazole family. The International Union of Pure and Applied Chemistry name for this compound is this compound, which systematically describes its structural components including the propyl substituent at the nitrogen-1 position, the methyl group at carbon-5, and the ethanone (acetyl) group attached to carbon-4 of the pyrazole ring.

The compound's structural characterization is further defined by its International Chemical Identifier code: InChI=1S/C9H14N2O/c1-4-5-11-7(2)9(6-10-11)8(3)12/h6H,4-5H2,1-3H3. This standardized representation provides a unique digital fingerprint for the molecule, enabling precise identification across various chemical databases and computational systems. The corresponding International Chemical Identifier Key, HNHSSZURMHIKRN-UHFFFAOYSA-N, serves as a condensed hash code for rapid database searching and cross-referencing.

The compound exists as a liquid under standard conditions, with predicted physical properties including a boiling point of 264.2 ± 20.0 degrees Celsius and a density of 1.04 ± 0.1 grams per cubic centimeter. The predicted pKa value of 0.43 ± 0.10 indicates the compound's behavior in acidic conditions, which is important for understanding its chemical reactivity and potential applications. Storage recommendations specify maintenance at -20 degrees Celsius, suggesting sensitivity to elevated temperatures that could affect compound stability.

Chemical Property Value Reference
Chemical Abstracts Service Number 956951-04-5
Molecular Formula C₉H₁₄N₂O
Molecular Weight 166.22 g/mol
International Chemical Identifier Key HNHSSZURMHIKRN-UHFFFAOYSA-N
Physical State Liquid
Predicted Boiling Point 264.2 ± 20.0°C
Predicted Density 1.04 ± 0.1 g/cm³
Predicted pKa 0.43 ± 0.10
Storage Temperature -20°C

Historical Development in Heterocyclic Chemistry

The development of pyrazole chemistry traces its origins to the pioneering work of German chemist Ludwig Knorr in 1883, who first coined the term "pyrazole" for this class of nitrogen-containing heterocycles. Knorr's initial discovery occurred during his attempts to synthesize quinoline derivatives with antipyretic properties, accidentally obtaining antipyrine (2,3-dimethyl-1-phenyl-3-pyrazolin-5-one), which demonstrated significant analgesic, antipyretic, and antirheumatic activities. This serendipitous discovery marked the beginning of systematic pyrazole research and highlighted the therapeutic potential of this heterocyclic scaffold.

The classical synthetic methodology for pyrazole derivatives was further advanced by German chemist Hans von Pechmann in 1898, who developed a method for synthesizing pyrazole from acetylene and diazomethane. This foundational work established the basic synthetic principles that continue to influence modern pyrazole chemistry. The historical significance of pyrazole chemistry was further enhanced in 1954 when Japanese researchers Kosuge and Okeda isolated the first natural pyrazole derivative, 3-n-nonylpyrazole, from Houttuynia Cordata, a plant of the Piperaceae family from tropical Asia. This discovery challenged the previous assumption that pyrazoles could not be obtained naturally and opened new avenues for natural product research.

The evolution of pyrazole chemistry has been characterized by continuous methodological improvements and expanding applications. The development of new synthetic strategies, including 1,3-dipolar cycloaddition reactions of diazo compounds with alkynes and reactions of α,β-unsaturated aldehydes and ketones with hydrazines, has greatly expanded the accessible chemical space within pyrazole derivatives. Recent advances have included mild and efficient protocols for accessing fluoropyrazoles using gold-catalyzed tandem aminofluorination of alkynes, demonstrating the ongoing innovation in pyrazole synthetic methodology.

Position Within Pyrazole Derivatives Research

This compound occupies a significant position within contemporary pyrazole derivatives research, representing the type of structurally diverse compounds that have driven recent advances in this field. The compound exemplifies the current trend toward developing substituted pyrazoles with specific structural modifications that can influence biological activity and chemical properties. The presence of both alkyl substituents (methyl and propyl groups) and a ketone functionality positions this compound within the broader context of pyrazole derivatives that have shown remarkable therapeutic potential.

The research landscape surrounding pyrazole derivatives has experienced substantial growth, with the number of drugs containing pyrazole nuclei increasing significantly over the past decade. Notable pharmaceutical successes include ibrutinib, ruxolitinib, axitinib, niraparib, and baricitinib for cancer treatment; lenacapavir for human immunodeficiency virus therapy; riociguat for pulmonary hypertension; and sildenafil for erectile dysfunction. This therapeutic diversity demonstrates the versatility of the pyrazole scaffold and validates continued research into novel pyrazole derivatives like this compound.

Current research has particularly focused on developing pyrazole derivatives with enhanced antibacterial properties, especially against drug-resistant pathogens. Recent studies have identified aniline-derived pyrazole compounds as potent antibacterial agents with selective activity against methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci. Additionally, research has demonstrated that trifluoromethyl phenyl-substituted pyrazole derivatives can exhibit minimum inhibitory concentration values less than 1 microgram per milliliter against resistant bacterial strains. These findings highlight the continued relevance of pyrazole derivative research and suggest potential applications for compounds like this compound in antimicrobial development.

The compound's structural features, particularly the combination of alkyl substituents and ketone functionality, align with current medicinal chemistry strategies for optimizing pharmacological properties. The systematic exploration of pyrazole derivatives has revealed that specific substitution patterns can significantly influence biological activity, selectivity, and pharmacokinetic properties. The positioning of the ethanone group at the 4-position of the pyrazole ring, combined with the specific substitution pattern, represents a rational approach to structure-activity relationship exploration that characterizes modern heterocyclic drug discovery efforts.

Properties

IUPAC Name

1-(5-methyl-1-propylpyrazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-4-5-11-7(2)9(6-10-11)8(3)12/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNHSSZURMHIKRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C=N1)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30585895
Record name 1-(5-Methyl-1-propyl-1H-pyrazol-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956951-04-5
Record name 1-(5-Methyl-1-propyl-1H-pyrazol-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone generally involves the formation of the pyrazole ring through cyclocondensation reactions, followed by functionalization to introduce the ethanone group at the 4-position. The key steps include:

These steps are typically performed under controlled temperature and solvent conditions to optimize yield and purity.

Specific Synthetic Routes

While direct literature specifically detailing the synthesis of this compound is limited, analogous pyrazole derivatives provide a framework for its preparation:

Step Reaction Type Reagents/Conditions Outcome
1 Cyclocondensation Reaction of ethyl acetoacetate with hydrazine derivatives under reflux in ethanol or acetic acid Formation of 5-methylpyrazole core
2 N-alkylation Reaction with propyl halide (e.g., propyl bromide) in presence of base (e.g., K2CO3) in polar aprotic solvent (DMF) Introduction of propyl group at N-1
3 Acetylation Reaction with acetyl chloride or acetic anhydride under acidic or basic catalysis Introduction of ethanone group at C-4 position

This sequence aligns with general pyrazole chemistry and has been validated by synthetic studies on related compounds.

Reaction Conditions Optimization

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for N-alkylation due to their ability to solvate both reactants and bases.
  • Temperature: Reflux temperatures (~80–120°C) are commonly used for cyclization and alkylation steps.
  • Catalysts/Bases: Potassium carbonate (K2CO3) or sodium hydride (NaH) facilitate deprotonation and nucleophilic substitution.
  • Time: Reaction times vary from 2 to 6 hours depending on step and scale.

Research Findings and Data Tables

Yields and Purity

Synthetic Step Typical Yield (%) Purification Method Notes
Cyclocondensation 70–85 Recrystallization from ethanol High regioselectivity for 5-methyl substitution
N-alkylation 65–80 Column chromatography or recrystallization Side reactions minimized by controlled base addition
Acetylation 75–90 Recrystallization or distillation Careful control of stoichiometry prevents over-acetylation

Analytical Characterization

  • NMR Spectroscopy: Confirms substitution pattern; characteristic signals include methyl protons at 5-position (~2.2 ppm), propyl chain protons (0.9–1.8 ppm), and acetyl methyl (~2.5 ppm).
  • Mass Spectrometry: Molecular ion peak at m/z 166 consistent with molecular weight.
  • Infrared Spectroscopy (IR): Strong absorption near 1700 cm⁻¹ indicative of ketone C=O stretch.
  • X-ray Crystallography: Provides 3D conformation and confirms substitution sites (reported for related pyrazoles).

Comparative Analysis with Related Pyrazole Derivatives

Compound N-1 Substituent C-5 Substituent C-4 Substituent Key Synthetic Difference
This compound Propyl Methyl Ethanone N-alkylation with propyl halide
1-(5-Methyl-1-p-tolyl-1H-pyrazol-4-yl)ethanone p-Tolyl Methyl Ethanone Cyclocondensation with p-tolyl hydrazine
1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone Phenyl Methyl Ethanone Phenylhydrazine used in cyclization

This comparison highlights the importance of the hydrazine derivative used in the cyclization step and the alkylation conditions for N-1 substitution.

Notes on Industrial and Laboratory Scale Preparation

  • Scalability: The synthetic route is amenable to scale-up with appropriate solvent recovery and reaction monitoring.
  • Safety: Use of hydrazine derivatives requires strict handling protocols due to toxicity and volatility.
  • Environmental Considerations: Solvent choice and waste management are critical; greener alternatives like ethanol are preferred where feasible.
  • Purification: Recrystallization is preferred for purity; chromatography may be necessary for complex mixtures.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methyl-1-propyl-1H-pyrazol-4-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(5-Methyl-1-propyl-1H-pyrazol-4-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex pyrazole derivatives and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or modulating enzyme activity, binding to receptors, or interfering with cellular processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone and analogous pyrazole derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 1-Propyl, 5-Methyl, 4-Ethanone C₉H₁₄N₂O ~166.22 Higher lipophilicity due to propyl
1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone 1-Phenyl, 5-Methyl, 4-Ethanone C₁₂H₁₂N₂O ~216.24 Increased aromaticity; potential π-π interactions
1-(5-Methyl-1H-pyrazol-4-yl)ethanone 1-H, 5-Methyl, 4-Ethanone C₆H₈N₂O 124.14 Lower steric bulk; simpler synthesis
(Z)-1-(5-Methyl-1-propyl-1H-pyrazol-4-yl)ethanone oxime Oxime derivative of target compound C₉H₁₅N₃O ~181.24 Enhanced hydrogen bonding; potential for metal coordination
1-(2-Chlorophenyl)ethanone Non-pyrazole; 2-Cl, acetyl C₈H₇ClO 154.60 Chlorinated aromatic ketone; distinct reactivity

Key Structural and Functional Insights:

The phenyl group in the phenyl analog (C₁₂H₁₂N₂O) introduces aromaticity, favoring interactions with hydrophobic protein pockets or π-stacking in supramolecular assemblies .

Synthetic Routes: Pyrazole derivatives are often synthesized via cyclocondensation of hydrazines with diketones or via coupling reactions. The oxime derivative () is synthesized through hydroxylamine addition to the ketone, a common functionalization strategy to modulate reactivity .

Physicochemical Properties: The polar surface area (PSA) of 1-(5-methyl-1H-pyrazol-4-yl)ethanone is 45.75 Ų , suggesting moderate solubility. The propyl and phenyl analogs likely exhibit reduced PSA, favoring passive diffusion. LogP values (e.g., 0.92 for the simpler pyrazole derivative ) indicate moderate hydrophobicity, which may increase with larger substituents like propyl or phenyl.

Biological and Pharmacological Potential: While direct pharmacological data for the target compound are absent in the evidence, pyrazole derivatives are frequently explored as kinase inhibitors or antimicrobial agents. The phenyl analog’s aromaticity may enhance binding to enzymes with hydrophobic active sites, whereas the propyl group could optimize pharmacokinetic profiles .

Biological Activity

1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, synthesis, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C9H12N2OC_9H_{12}N_2O. The structural features include a pyrazole ring substituted with a propyl group and an ethanone moiety, which are critical for its biological activity.

Anticancer Activity

Research indicates that derivatives of pyrazole compounds, including this compound, exhibit significant anticancer properties. For instance, compounds similar to this structure have been shown to induce apoptosis in cancer cell lines. A related study demonstrated that certain pyrazole derivatives had IC50 values lower than standard chemotherapeutics, indicating higher efficacy against glioma cells .

CompoundCell LineIC50 (µM)Mechanism of Action
5fC65.13Apoptosis induction
5-FUC68.34Chemotherapeutic agent

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies show that pyrazole derivatives exhibit activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For example, the minimum inhibitory concentration (MIC) for certain derivatives ranged from 15.625 to 125 μM, demonstrating their potential as antibacterial agents .

Bacterial StrainMIC (µM)
Staphylococcus aureus15.625 - 62.5
Escherichia coli62.5 - 125

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives have been documented in various studies. These compounds can inhibit cyclooxygenase enzymes, which play a crucial role in inflammation pathways. In vivo studies showed that certain derivatives significantly reduced paw edema in animal models .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Pyrazole derivatives have been identified as inhibitors of monoamine oxidases (MAOs), which are involved in neurotransmitter metabolism.
  • Apoptotic Pathways : They can induce cell cycle arrest and apoptosis in cancer cells through mitochondrial pathways.

Case Studies

Several studies have highlighted the promising therapeutic applications of pyrazole derivatives:

  • Glioma Treatment : A derivative exhibited significant cytotoxicity against glioma cells, outperforming traditional treatments.
  • Antibacterial Efficacy : A series of synthesized pyrazole compounds demonstrated potent antibacterial activity against drug-resistant strains.

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone, and how are yields optimized?

Answer:
The synthesis typically involves condensation reactions of substituted pyrazole precursors. For analogous compounds (e.g., (1-methyl-4-nitro-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone), refluxing 1-methyl-4-nitro-1H-pyrazole with pyrrolidine in ethanol at 60–80°C for 4–6 hours achieves optimal yields (70–80%). Key parameters include:

  • Stoichiometric ratios : 1:1 molar ratio of pyrazole to nucleophile.
  • Purification : Recrystallization from ethanol or DMF-EtOH mixtures to enhance purity .
  • Monitoring : Thin-layer chromatography (TLC) to track reaction progress.

Advanced: How can SHELX software resolve crystallographic data discrepancies for this compound?

Answer:
Discrepancies in bond lengths, angles, or thermal parameters can be addressed using SHELXL refinement tools:

  • Iterative refinement : Adjust anisotropic displacement parameters and hydrogen atom positions.
  • Validation : Use R values (<0.05) and goodness-of-fit (S ≈ 1.0) to validate structural models.
    For example, in 1-{5-[4-(hexyloxy)phenyl]-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl}ethanone, SHELXL refinement resolved β-angle deviations (95.14°) and achieved R = 0.041 .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR spectroscopy : 1H and 13C NMR confirm substituent positions (e.g., methyl at C5, propyl at N1).
  • IR spectroscopy : C=O stretch (~1700 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹).
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 224.22 for C9H12N4O3 analogs) validate molecular weight .
  • X-ray crystallography : Definitive structural confirmation, as applied to similar pyrazole derivatives .

Advanced: How do substitution patterns on the pyrazole ring influence electronic properties and reactivity?

Answer:

  • Electron-donating groups (e.g., methyl at C5) increase electron density, enhancing nucleophilic substitution at C4.
  • Steric effects : Propyl groups at N1 hinder electrophilic attack but improve solubility.
  • Computational modeling : Density Functional Theory (DFT) predicts frontier molecular orbitals (HOMO/LUMO) to explain reactivity trends. For example, nitro-substituted analogs show reduced LUMO energy, favoring reduction reactions .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • Hazard codes : H303 (harmful if swallowed), H313 (skin contact), H333 (inhalation risk).
  • PPE : Gloves, lab coat, and fume hood.
  • Waste disposal : Segregate and transfer to certified biohazard facilities, as recommended for 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone .

Advanced: How can bioactivity data discrepancies between in vitro and in vivo studies be addressed?

Answer:

  • Pharmacokinetic profiling : Assess bioavailability and metabolic stability (e.g., cytochrome P450 interactions).
  • Structural modifications : Introducing hydrophilic groups (e.g., hydroxyl) improves in vivo efficacy. For antimicrobial pyrazole analogs, substituent variations (e.g., chloro vs. methoxy) altered activity against E. coli and S. aureus .

Basic: What solvents and recrystallization methods optimize purification?

Answer:

  • Solvents : Ethanol (for high-polarity impurities) or DMF-EtOH (1:1) for low-solubility derivatives.
  • Recrystallization : Slow cooling from hot ethanol yields high-purity crystals, monitored via melting point analysis (e.g., 180°C for nitro-substituted analogs) .

Advanced: How does computational docking predict biological target interactions?

Answer:

  • Molecular docking (e.g., AutoDock Vina) models ligand-receptor binding. For pyrazole-based anticancer agents, docking into ATP-binding pockets of kinases (e.g., EGFR) predicts inhibition constants (Ki).
  • Molecular Dynamics (MD) simulations : Assess binding stability over time (e.g., 50 ns simulations for conformational sampling) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.